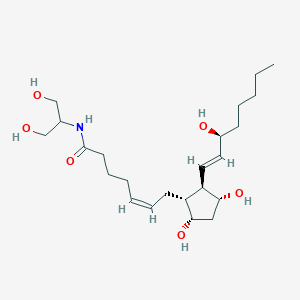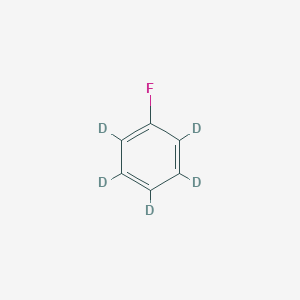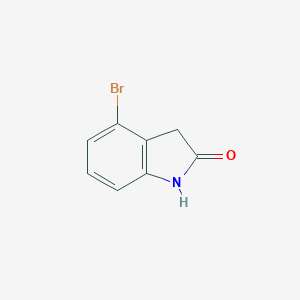
PGF2alpha-dihydroxypropanylamine
Vue d'ensemble
Description
PGF2alpha-dihydroxypropanylamine, also known as Prostaglandin F2alpha-dihydroxypropanylamine, is a prostanoid with the molecular formula C23H41NO6 . It has an exact mass of 427.293389 .
Synthesis Analysis
The synthesis of PGF2alpha-dihydroxypropanylamine involves a stereocontrolled organocatalytic process. The key step is an aldol cascade reaction of succinaldehyde using proline organocatalysis to create a bicyclic enal in one step and an enantiomeric excess of 98% . This intermediate bicyclic enal is fully primed with the appropriate functionality for attachment of the remaining groups .Molecular Structure Analysis
The molecular structure of PGF2alpha-dihydroxypropanylamine is complex. It has a molecular weight of 427.6 g/mol . The IUPAC name is (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]-N-(1,3-dihydroxypropan-2-yl)hept-5-enamide .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of PGF2alpha-dihydroxypropanylamine are complex and involve multiple steps. The key step is an aldol cascade reaction of succinaldehyde using proline organocatalysis .Physical And Chemical Properties Analysis
PGF2alpha-dihydroxypropanylamine has a molecular weight of 427.6 g/mol, a XLogP3 of 1.2, 6 hydrogen bond donors, 6 hydrogen bond acceptors, and 15 rotatable bonds .Applications De Recherche Scientifique
Synthesis of Prostaglandins
Prostaglandin F2alpha serinol amide plays a crucial role in the synthesis of prostaglandins (PGs). The development of efficient and stereoselective synthesis of PGs is of utmost importance due to their valuable medicinal applications and unique chemical structures .
Cardiovascular Disease Treatment
The Prostaglandin F2alpha receptor (FP) has been implicated in blood pressure regulation, atherosclerosis, and other inflammation-related disorders. Therefore, PGF2alpha serinol amide could be a promising therapeutic target for cardiovascular diseases .
Female Reproductive Function
The FP receptor is required for female reproductive functions such as luteolysis and parturition. Hence, PGF2alpha serinol amide could play a significant role in female reproductive health .
Cellular Processes Regulation
COX-derived PGs, including PGF2alpha serinol amide, play a crucial role in mediating an array of cellular processes such as cell proliferation, differentiation, and apoptosis .
Inflammation and Cancer Pathogenesis
PGs, including PGF2alpha serinol amide, are involved in the pathogenesis of inflammation, cancer, and cardiovascular disorders. Therefore, understanding the physiological roles of COX-derived PGs in cellular and whole body homeostasis could offer opportunities for developing novel therapeutics for these diseases .
Cardiac Myocyte Hypertrophy
Through the FP receptor, PGF2alpha promotes the expression of c-fos, atrial natriuretic factor (ANF), and alpha-skeletal actin in cardiomyocytes. It induces cardiac myocyte hypertrophy in vitro and cardiac growth in rat .
Calcium Mobilization
PGF2alpha serinol amide induces calcium mobilization in RAW 264.7 macrophages and H1819 cells .
Treatment of Stable Vitiligo
There is evidence that PGF2alpha serinol amide could be used in the treatment of stable vitiligo .
Orientations Futures
Mécanisme D'action
Target of Action
Prostaglandin F2alpha serinol amide (PGF2α-SA) is a derivative of the 2-arachidonyl glycerol (2-AG) metabolite PGF2α 2-glyceryl ester . It primarily targets the Prostaglandin F2α receptor (FP) . This receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in numerous physiological and pathological processes, including inflammation and cardiovascular homeostasis .
Mode of Action
PGF2α-SA interacts with its target, the FP receptor, to induce calcium mobilization in cells . This interaction leads to an increase in intracellular calcium levels, which can trigger a variety of cellular responses. The compound acts in a paracrine or autocrine manner, responding to a wide variety of stimuli .
Biochemical Pathways
The biochemical pathways affected by PGF2α-SA are primarily related to the cyclooxygenase (COX) pathway. Prostanoids, including PGF2α, are generated through PGH synthase (PGHS), commonly known as COX, in response to various stimuli . The biological functions of prostanoids can be modulated at multiple levels, such as COX, PG synthases, and downstream receptors .
Result of Action
The primary result of PGF2α-SA’s action is the mobilization of calcium in cells, such as RAW 264.7 macrophages and H1819 cells . This can lead to various cellular responses, including cell proliferation, differentiation, and apoptosis .
Propriétés
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]-N-(1,3-dihydroxypropan-2-yl)hept-5-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H41NO6/c1-2-3-6-9-18(27)12-13-20-19(21(28)14-22(20)29)10-7-4-5-8-11-23(30)24-17(15-25)16-26/h4,7,12-13,17-22,25-29H,2-3,5-6,8-11,14-16H2,1H3,(H,24,30)/b7-4-,13-12+/t18-,19+,20+,21-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRAOUIWKWHBHDC-GKUWGJHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)NC(CO)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)NC(CO)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H41NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
PGF2alpha-dihydroxypropanylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















